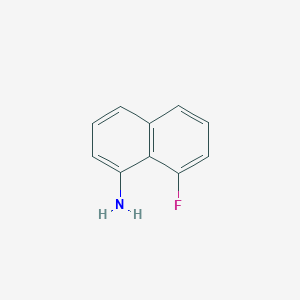

8-Fluoronaphthalen-1-amine

説明

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, with fluorinated naphthalene derivatives emerging as a particularly significant class of compounds. Their value lies in the unique and often beneficial alterations to molecular properties that the fluorine atom confers.

Context within Organofluorine Chemistry Innovations

Organofluorine chemistry has undergone a revolution, moving from niche applications to a central role in various scientific fields. numberanalytics.comnumberanalytics.com The development of novel and more efficient fluorination techniques has expanded the accessibility and diversity of fluorinated compounds. numberanalytics.commdpi.com This has been driven by the recognition that fluorine's distinctive properties can be harnessed to create molecules with enhanced performance characteristics. numberanalytics.combenthamdirect.comoup.com Innovations in catalytic methods, electrochemical synthesis, and flow chemistry are making the synthesis of organofluorine compounds more sustainable and efficient. numberanalytics.com These advancements have paved the way for the exploration of complex fluorinated architectures, such as 8-Fluoronaphthalen-1-amine, and their application in cutting-edge research.

The introduction of fluorine can lead to profound changes in a molecule's physical, chemical, and biological properties. oup.com This has made fluorinated compounds, including naphthalene derivatives, highly sought after in medicinal chemistry, agrochemicals, and materials science. oup.comresearchgate.net In fact, it's estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Role of Fluorine in Modulating Molecular Properties for Research Applications

The utility of fluorine in research applications stems from its unique atomic and bonding characteristics. As the most electronegative element, fluorine's presence in a molecule like a naphthalene derivative can significantly alter its electronic landscape. oup.comencyclopedia.pub This can lead to a variety of beneficial modifications:

Enhanced Metabolic Stability: One of the primary reasons for incorporating fluorine is to block sites susceptible to metabolic oxidation by enzymes like cytochrome P450. encyclopedia.pubtandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage and thereby increasing the molecule's in vivo half-life. oup.comencyclopedia.pub

Increased Binding Affinity: Fluorine can enhance the binding affinity of a molecule to its biological target. benthamdirect.comtandfonline.com This can be due to favorable electrostatic interactions, the ability to form hydrogen bonds, and increased hydrophobicity which can aid in penetrating hydrophobic protein pockets. encyclopedia.pubnih.govresearchgate.net

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. numberanalytics.comencyclopedia.pubresearchgate.net This property can be fine-tuned by the number and position of fluorine atoms. encyclopedia.pub

Alteration of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the amine in this compound, thereby affecting its ionization state and interaction with biological targets. encyclopedia.pubnih.gov

The following table summarizes the key properties of fluorine and their impact on molecular characteristics:

| Property of Fluorine | Effect on Molecular Properties |

| High Electronegativity | Alters electron distribution, dipole moment, and pKa. oup.comencyclopedia.pub |

| Small Atomic Radius | Allows for substitution of hydrogen without significant steric hindrance. oup.comnumberanalytics.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability and resistance to oxidation. oup.comencyclopedia.pub |

| Increased Lipophilicity | Enhances membrane permeability and bioavailability. numberanalytics.comencyclopedia.pub |

Research Trajectories of this compound

This compound, with its distinct substitution pattern on the naphthalene core, has been a subject of interest in synthetic and medicinal chemistry. cymitquimica.com The presence of both a fluorine atom and an amino group on the same aromatic ring system provides a unique platform for chemical exploration. cymitquimica.com

Historical Perspectives in Synthetic Methodologies

The synthesis of this compound has presented notable challenges, leading to the development of various synthetic strategies over time. Early methods often involved multi-step sequences with energetic and sometimes low-yielding reactions. For instance, one of the original syntheses started from 8-bromo-1-naphthoic acid and involved a Curtius rearrangement and a Balz-Schiemann reaction. researchgate.net However, these reactions posed safety concerns for large-scale production and often generated hard-to-remove impurities. researchgate.net

A significant advancement in the synthesis of this compound was the development of a more convergent and scalable approach. researchgate.netresearchgate.net This newer method utilizes the reaction of 1H-naphtho[1,8-de] numberanalytics.combenthamdirect.comoup.comtriazine with hydrogen fluoride-pyridine (HF-Py) under mild conditions. researchgate.netresearchgate.net This process overcame many of the scale-up challenges of previous methods, providing a more practical route to this important intermediate. researchgate.netresearchgate.net The reaction demonstrated that the triazine could serve as a stabilized diazonium salt, which could then be converted to the desired fluoronaphthalene derivative. researchgate.net

The following table provides a simplified comparison of the synthetic approaches:

| Synthetic Method | Starting Material | Key Reactions | Challenges |

| Original Synthesis | 8-bromo-1-naphthoic acid | Curtius rearrangement, Balz-Schiemann reaction | Energetic reactions, impurity generation, expensive starting material. researchgate.net |

| Improved Synthesis | 1H-naphtho[1,8-de] numberanalytics.combenthamdirect.comoup.comtriazine | Reaction with HF-Pyridine | Handling of HF-Pyridine, but overall safer and more scalable. researchgate.netresearchgate.net |

Emerging Research Areas and Future Directions

Current and future research involving this compound and its derivatives is expanding into several exciting areas. The unique structural and electronic properties of this compound make it a valuable building block for creating novel molecules with specific functions.

Medicinal Chemistry: A primary focus is the use of this compound as a scaffold for the synthesis of new therapeutic agents. cymitquimica.com Its derivatives are being investigated for their potential as kinase inhibitors and for their applications in treating a range of diseases. The strategic placement of the fluorine and amine groups can be leveraged to optimize drug-receptor interactions. researchgate.net

Materials Science: The fluorescent properties of some naphthalene derivatives suggest potential applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). cymitquimica.comnih.gov The introduction of fluorine can enhance properties like thermal and oxidative stability, which are crucial for these applications. nih.gov

Chemical Biology: Researchers are using derivatives of this compound to study fundamental biological processes. For example, N-(8-fluoronaphthalen-1-yl)benzamide derivatives have been synthesized to study intramolecular hydrogen bonding between the amide proton and the fluorine atom. researchgate.netnsf.gov These studies provide valuable insights into non-covalent interactions that are critical in biological systems. nsf.gov

The future of research on this compound will likely involve the development of even more efficient synthetic methods and the exploration of its utility in a broader range of applications, driven by a deeper understanding of how its unique structure dictates its chemical and physical behavior.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-fluoronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGETXCOJGZUORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583015 | |

| Record name | 8-Fluoronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-52-0 | |

| Record name | 8-Fluoronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 8 Fluoronaphthalen 1 Amine and Its Derivatives

Convergent Synthesis Approaches for 8-Fluoronaphthalen-1-amine

A key advancement in the synthesis of this compound is the development of convergent approaches that offer significant improvements over linear synthetic routes. These methods provide practical and efficient pathways to this important chemical intermediate. researchgate.net

Reaction of 1H-naphtho[1,8-de]researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine with HF-Pyridine

A significant breakthrough has been the use of 1H-naphtho[1,8-de] researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine as a stabilized diazonium precursor, which can be effectively converted to this compound. researchgate.netresearchgate.net This reaction is achieved by treating the triazine with hydrogen fluoride-pyridine (HF-Pyridine). researchgate.netacs.org The starting 1H-naphtho[1,8-de] researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine is itself synthesized from the inexpensive and readily available 1,8-diaminonaphthalene (B57835) through a nonaqueous diazotization process using isoamyl nitrite (B80452) in a mixture of ethanol (B145695) and acetic acid. researchgate.netacs.orggoogle.com

The conversion of 1H-naphtho[1,8-de] researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine to this compound using HF-Pyridine proceeds cleanly under surprisingly mild conditions. researchgate.netresearchgate.net While the reaction is effective at 120°C in a sealed reactor, yielding 77% of the product, it also works well at a lower temperature of 60°C. researchgate.netresearchgate.net Remarkably, the reaction can proceed even at room temperature, although it requires a longer reaction time to reach completion. researchgate.net

For large-scale operations, safety is a primary concern. Differential scanning calorimetry (DSC) analysis of 1H-naphtho[1,8-de] researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine shows a high onset temperature of 240°C, which provides a substantial safety margin for its isolation and subsequent handling at room temperature during the fluorination step. researchgate.netresearchgate.net During scale-up, reaction parameters were optimized to minimize the formation of the des-fluoro impurity, 1-aminonaphthalene. It was found that a lower ratio of HF-Pyridine to the triazine and lower temperatures reduced this impurity. For larger batches, a weight-to-weight ratio of 5 for HF-Pyridine to the triazine, with the reaction running for 3 to 7 days, consistently produced yields between 87% and 90% with minimal impurity. researchgate.net

| Entry | Temperature (°C) | Time | HF-Py/Triazine (w/w) | Yield (%) | Des-fluoro Impurity (%) |

|---|---|---|---|---|---|

| 1 | 120 | 16 h | 22 | 77 | 9.5 |

| 2 | 60 | 16 h | 22 | 85 | 3.5 |

| 3 | Room Temp | >48 h | 22 | Cleanly | NA |

| 4 | Room Temp | 60 h | 10 | 87 | 1.5 |

| 5 | Room Temp | >9 days | 3 | Cleanly | Significantly Reduced |

| 6 | Room Temp | 3-7 days | 5 | 87-90 | Consistently Low |

This novel synthetic route successfully circumvents many of the significant challenges associated with older methods. researchgate.netresearchgate.net Previous syntheses often relied on highly energetic and potentially hazardous reactions, making them unsuitable for safe, large-scale production. researchgate.net

For instance, one earlier route started with the expensive 8-bromo-1-naphthoic acid and involved a Curtius rearrangement and a Balz-Schiemann diazotization/fluoro-dediazotization sequence. researchgate.netresearchgate.net Both of these reactions are known for their high energy release and require careful evaluation to ensure operational safety on a large scale. researchgate.net Furthermore, the Balz-Schiemann reaction, when scaled up, tended to generate a significant amount of 1-bromonaphthalene (B1665260) as a des-fluoro impurity, which necessitated difficult chromatographic purification. researchgate.netresearchgate.net

Other literature methods, such as the reduction of 1-fluoro-8-nitronaphthalene, also presented problems. The synthesis of this nitro-intermediate required the separation of regioisomeric mixtures or the use of heat- and shock-sensitive materials, limiting their practicality for large-scale preparation. researchgate.net The convergent approach using 1H-naphtho[1,8-de] researchgate.netCurrent time information in Meløy, NO.researchgate.nettriazine avoids these issues, offering a safer and more efficient alternative. researchgate.netresearchgate.net

Precursor Synthesis and Transformations

The development of advanced synthetic methods also involves the synthesis of key precursors and their subsequent chemical transformations.

While not the preferred modern route, the synthesis of this compound has historical roots in precursors like 8-bromonaphthalen-1-amine (B1268476). The synthesis of this bromo-amino precursor can be achieved from 8-bromo-1-naphthoic acid. nih.gov In a procedure described in the literature, 8-bromo-1-naphthoic acid is treated with sodium azide (B81097) in concentrated sulfuric acid and chloroform. nih.gov This reaction proceeds through a Curtius-type rearrangement. Subsequent workup with aqueous ammonia (B1221849) yields 8-bromonaphthalen-1-amine. nih.gov However, as noted previously, syntheses that begin with bromo-substituted naphthalenes and proceed through energetic reactions like the Balz-Schiemann reaction are now considered less practical for large-scale synthesis due to safety concerns and impurity formation. researchgate.net

The Sonogashira coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgchim.it This palladium-catalyzed cross-coupling reaction has found extensive use in the synthesis of complex molecules, including substituted alkynes which are valuable building blocks for pharmaceuticals and functional materials. beilstein-journals.org

In the context of fluorinated naphthalene (B1677914) synthesis, the Sonogashira coupling offers a method for introducing alkynyl groups onto a naphthalene core. The reaction is efficient for a wide range of aryl bromides, including those bearing a fluoro substituent. beilstein-journals.org For example, 2-alkynylnaphthalen-1-amines can be synthesized via the Sonogashira coupling of the corresponding iodo-naphthalene derivative with a terminal alkyne. chim.it This methodology allows for the construction of complex fluorinated naphthalene derivatives, demonstrating the reaction's tolerance for various functional groups and its utility in building elaborate molecular architectures. beilstein-journals.orgchim.it The reaction typically employs a palladium catalyst, often with a copper co-catalyst, and a base. acs.org

Desilylation Strategies

Desilylation serves as a crucial step in various synthetic routes for introducing functional groups onto the naphthalene scaffold, including the synthesis of precursors for this compound. Silyl (B83357) groups are often employed as protecting groups or as activating groups for subsequent transformations. The choice of desilylation reagent and conditions is critical to ensure high yields and chemoselectivity, preserving other sensitive functional groups within the molecule.

Common strategies for the removal of silyl ethers from aryl systems, which can be adapted for silyl-substituted naphthalenamine derivatives, involve the use of fluoride (B91410) ion sources or acid/base catalysis. Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon. gelest.com The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF).

Acid-catalyzed desilylation can be achieved using reagents like hydrochloric acid in an aqueous organic solvent mixture or p-toluenesulfonic acid in methanol. gelest.com Base-catalyzed methods, employing reagents like sodium hydride in dimethylformamide (DMF) or potassium carbonate in methanol, offer an alternative for substrates sensitive to acidic conditions. gelest.comresearchgate.net For instance, the desilylation of aryl silyl ethers has been effectively demonstrated using sodium hydride in DMF at room temperature, affording the corresponding phenols in excellent yields. researchgate.net

In the context of synthesizing precursors for this compound, a notable example involves the Sonogashira coupling of 8-bromonaphthalen-1-amine with trimethylsilylacetylene. The subsequent desilylation of the resulting trimethylsilyl-protected alkyne is a key step. This can be achieved using potassium fluoride in methanol, leading to the formation of the terminal alkyne, a versatile intermediate for further functionalization.

More specialized desilylation methods have also been developed. For example, the treatment of 1,2-bis(trimethylsilyl)-1,2-disilacyclohexene with potassium tert-butoxide leads to the selective cleavage of a Si(sp²)-Si(sp³) bond, generating a disilenide that can be further functionalized. mdpi.com While not directly applied to this compound synthesis, this demonstrates the potential for selective desilylation in complex silylated systems.

| Reagent/System | Substrate Type | Conditions | Outcome |

| Tetrabutylammonium fluoride (TBAF) | General silyl ethers | THF, Room Temperature | Cleavage of Si-O bond |

| Hydrochloric Acid (HCl) | Silyl ethers | Aqueous THF/Dichloromethane | Acid-catalyzed cleavage |

| p-Toluenesulfonic acid | Silyl ethers | Methanol, 0 °C | Acid-catalyzed cleavage |

| Sodium Hydride (NaH) / DMF | Aryl silyl ethers | Room Temperature | High yield of phenols |

| Potassium Fluoride (KF) / Methanol | Trimethylsilyl-protected alkynes | - | Formation of terminal alkyne |

| Potassium tert-butoxide (t-BuOK) | Trimethylsilyl-substituted disilenes | 1,2-dimethoxyethane (DME) | Selective Si-Si bond cleavage |

Strategies for Selective Fluorination in Naphthalene Systems

Direct and selective introduction of a fluorine atom onto the naphthalene ring system is a significant challenge in synthetic organic chemistry. The development of efficient fluorination methods is crucial for accessing compounds like this compound. Both electrophilic and transition-metal-catalyzed approaches have been explored to achieve this transformation.

Electrophilic Fluorination Reagents and Their Application

Electrophilic fluorination reagents are powerful tools for the direct introduction of fluorine onto electron-rich aromatic systems. worktribe.com Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are among the most commonly used due to their stability and reactivity. worktribe.comacs.org

The reaction of N,N-dimethylnaphthalen-1-amine with Selectfluor and NFSI has been studied. researchgate.net However, these reactions often lead to complex mixtures of products, including biaryls and N-demethylated compounds, with the formation of 2-fluoro and 4-fluoro derivatives in minor quantities. researchgate.net This highlights the challenge of achieving regioselectivity in the direct electrophilic fluorination of highly activated naphthalene systems. The use of an N-arylacetamide protecting group can influence the regioselectivity of electrophilic fluorination, often directing the fluorine to the ortho position of the acetamido group. researchgate.net This strategy could potentially be applied to control the fluorination of naphthalen-1-amine derivatives.

The reactivity of electrophilic fluorinating agents can be tuned by the choice of reagent and reaction conditions. For instance, N-fluoropyridinium salts exhibit a range of reactivities, allowing for the selection of a suitable reagent for a specific substrate. worktribe.com Computational studies have been employed to predict the reactivity of different N-F reagents, aiding in the rational design of fluorination reactions. worktribe.com

| Reagent | Substrate | Key Findings |

| Selectfluor®, NFSI | N,N-dimethylnaphthalen-1-amine | Formation of complex mixtures, minor amounts of 2-fluoro and 4-fluoro derivatives. researchgate.net |

| Selectfluor®, NFSI | N-Arylacetamides | Preference for fluorination ortho to the acetamido group. researchgate.net |

| N-Fluoropyridinium salts | Various aromatics | Tunable reactivity based on substitution on the pyridine (B92270) ring. worktribe.com |

Transition Metal-Catalyzed C-H Fluorination in Aromatic Systems

Transition metal-catalyzed C-H fluorination has emerged as a powerful strategy for the selective introduction of fluorine into aromatic rings, offering an alternative to traditional methods. beilstein-journals.org These methods often provide access to regioisomers that are difficult to obtain through classical electrophilic substitution.

Palladium catalysis has been at the forefront of the development of C-H fluorination reactions. nih.gov Both nucleophilic and electrophilic fluorination pathways have been explored. In nucleophilic fluorination, a Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate, followed by fluoride exchange and reductive elimination to form the C-F bond. nih.gov The development of bulky monophosphine ligands has been crucial for promoting the challenging C-F reductive elimination step. nih.gov

Directed C-H fluorination, where a coordinating group on the substrate directs the palladium catalyst to a specific C-H bond, offers excellent regioselectivity. nih.gov For example, the palladium-catalyzed fluorination of 8-methylquinoline (B175542) derivatives using AgF as a nucleophilic fluoride source has been reported, demonstrating the feasibility of C-H fluorination in a system structurally related to 8-substituted naphthalenes. nih.gov More recently, methods for the palladium-catalyzed γ-C(sp³)–H fluorination of free aliphatic amines have been developed using a transient directing group strategy. nih.gov

The palladium-catalyzed 1,1-fluoroarylation of unactivated aminoalkenes has also been achieved, showcasing the versatility of palladium in constructing C-F bonds in complex molecules. acs.orgnih.gov This reaction proceeds via a three-component coupling of an alkene, an arylboronic acid, and Selectfluor. acs.orgnih.gov

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |

| Pd(0) / Bulky Monophosphine Ligand | Aryl Halides/Triflates | CsF | Nucleophilic fluorination via C-F reductive elimination. nih.gov |

| Pd(OAc)₂ | 8-Methylquinoline | AgF | Directed C(sp³)-H fluorination. nih.gov |

| Pd(OAc)₂ / Pyridone Ligand | Free Aliphatic Amines | N-Fluoropyridinium salt | Transient directing group strategy for γ-C(sp³)–H fluorination. nih.gov |

| Pd(OAc)₂ / Ligand | Aminoalkenes / Arylboronic acids | Selectfluor | Enantioselective 1,1-fluoroarylation. acs.orgnih.gov |

Copper-catalyzed fluorination of diaryliodonium salts provides a mild and efficient method for the synthesis of aryl fluorides. nih.govorganic-chemistry.org This protocol often utilizes potassium fluoride (KF) as an inexpensive and readily available fluoride source. nih.govorganic-chemistry.org A key advantage of this method is the ability to selectively transfer the smaller or less sterically hindered aryl group from the diaryliodonium salt to form the aryl fluoride. nih.govorganic-chemistry.org

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The use of mesityl-substituted diaryliodonium salts allows for the directed fluorination of the other aryl group, regardless of its electronic properties. nih.gov This strategy could be applied to the synthesis of this compound by using a (mesityl)(naphthalenyl)iodonium salt. The reaction conditions are generally mild, and the method tolerates a wide range of functional groups. nih.govorganic-chemistry.org Furthermore, this methodology has been successfully adapted for radiofluorination with [¹⁸F]KF, highlighting its potential for the synthesis of PET imaging agents. nih.gov

| Catalyst | Substrate | Fluoride Source | Key Features |

| Cu(OTf)₂ | (Mesityl)(aryl)iodonium salts | KF | Preferential fluorination of the non-mesityl aryl group. nih.govorganic-chemistry.org |

| (CH₃CN)₄CuOTf | (Mesityl)(aryl)iodonium salts | [¹⁸F]KF | Rapid and regioselective radiofluorination. nih.gov |

Manganese catalysts have emerged as a promising alternative for C-H fluorination, offering a more sustainable and cost-effective approach compared to precious metal catalysts. beilstein-journals.org Manganese porphyrin and salen complexes have been shown to catalyze the oxidative fluorination of both aliphatic and benzylic C-H bonds. nih.govnih.gov

These reactions typically employ a nucleophilic fluoride source, such as silver fluoride (AgF), tetrabutylammonium fluoride, or triethylamine (B128534) trihydrofluoride, in the presence of a stoichiometric oxidant. nih.govnih.gov The proposed mechanism involves the formation of a high-valent oxomanganese species that abstracts a hydrogen atom from the substrate, followed by fluoride transfer to the resulting carbon-centered radical. chemrxiv.org

While the majority of studies have focused on aliphatic and simple benzylic substrates, the methodology holds potential for application to more complex aromatic systems like naphthalenes. nih.govnih.gov However, the extension of this catalytic system to nitrogen-containing drug-like molecules has proven to be challenging, suggesting that the substrate scope may have limitations. chemrxiv.org Further research is needed to explore the applicability of manganese-catalyzed C-H fluorination for the direct synthesis of this compound and its derivatives.

| Catalyst | Substrate Type | Fluoride Source | Oxidant | Key Features |

| Mn(TMP)Cl (porphyrin) | Aliphatic C-H bonds | AgF / Tetrabutylammonium fluoride | Iodosylbenzene | Selective fluorination of unactivated C-H bonds. nih.gov |

| Mn(salen)Cl | Benzylic C-H bonds | Triethylamine trihydrofluoride / KF | - | Efficient fluorination of benzylic positions. nih.gov |

Mechanochemical Approaches for Fluorinated Naphthalene Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgnih.gov This approach often leads to different reactivity or selectivity compared to solution-based methods. nih.gov In the realm of fluorinated naphthalene synthesis, mechanochemical methods have demonstrated the potential to activate strong carbon-fluorine (C-F) bonds, a significant challenge in synthetic chemistry. nih.govmdpi.com

Research into mechanochemically induced Grignard reagent formation has shown that ball milling of magnesium metal with organohalogens can yield products and yields comparable to solution-based reactions. mdpi.com Extension of this technique to fluoronaphthalenes has successfully induced the activation of the C-F bond. For instance, milling 1-fluoronaphthalene (B124137) or 2-fluoronaphthalene (B33398) with an excess of magnesium metal for two hours, followed by treatment with iron(III) chloride and further milling, results in the formation of the corresponding binaphthalenes. nih.govmdpi.com While the yields are modest (around 20%), this demonstrates a viable pathway for C-F bond activation without the use of solvents. mdpi.com

The application of mechanochemistry is not limited to Grignard-type reactions. Solvent-free fluorination of electron-rich aromatic compounds, including naphthalene, has been investigated. researchgate.net These methods offer the advantage of easy product isolation, often through vacuum sublimation, thereby avoiding the use of any solvents and reducing the environmental impact. researchgate.net While a specific mechanochemical protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the established principles of C-F bond activation and solvent-free fluorination of naphthalenes strongly suggest the feasibility of such a route. nih.govmdpi.comresearchgate.net Further research in this area could lead to more direct and environmentally benign syntheses of fluorinated naphthalene derivatives.

Synthesis of Complex Derivatives Incorporating this compound

The synthesis of N-(8-Fluoronaphthalen-1-yl)benzamide derivatives has been explored, driven by interest in the intramolecular interactions between the amide N-H and the fluorine atom. acs.orgnih.gov

A general and straightforward protocol for the synthesis of N-(8-Fluoronaphthalen-1-yl)benzamide derivatives has been established. acs.org The synthesis commences with this compound as the starting material. The general procedure involves the reaction of this compound with a substituted benzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. acs.org The reaction typically proceeds at room temperature and is stirred for a couple of hours to ensure completion. acs.org

The resulting N-(8-Fluoronaphthalen-1-yl)benzamide derivative is then isolated by evaporating the solvent under reduced pressure. Purification is achieved through techniques like medium-pressure liquid chromatography (MPLC) using a hexane (B92381) and ethyl acetate (B1210297) eluent system. acs.org This protocol has been successfully applied to synthesize a variety of derivatives with different substituents on the benzoyl moiety. acs.org

Table 1: Examples of Synthesized N-(8-Fluoronaphthalen-1-yl)benzamide Derivatives

| Compound Name | Substituent on Benzoyl Chloride | Isolated Yield |

|---|---|---|

| N-(8-Fluoronaphthalen-1-yl)-4-methoxybenzamide | 4-Methoxy | 75% acs.org |

| N-(8-Fluoronaphthalen-1-yl)-4-nitrobenzamide | 4-Nitro | 85% acs.org |

| 4-(Dimethylamino)-N-(8-fluoronaphthalen-1-yl)benzamide | 4-Nitro (followed by reduction and methylation) | - acs.org |

Data sourced from The Journal of Organic Chemistry. acs.org

The synthetic protocol for N-(8-Fluoronaphthalen-1-yl)benzamide derivatives demonstrates good tolerance for a range of functional groups on the benzoyl chloride reactant. acs.org Both electron-donating groups, such as methoxy, and electron-withdrawing groups, like nitro, are well-tolerated, leading to good to excellent isolated yields. acs.org

The reaction conditions are generally mild, utilizing room temperature and common laboratory reagents and solvents. acs.org The use of triethylamine as a base effectively neutralizes the hydrogen chloride generated during the acylation reaction. The purification via MPLC indicates that the reaction is relatively clean, allowing for efficient isolation of the desired products. acs.org The synthesis of the 4-(dimethylamino) derivative involves a subsequent reduction of the nitro group to an amine, followed by methylation, showcasing the possibility of further transformations on the synthesized benzamide (B126) core. acs.org The robustness of this synthetic method allows for the creation of a diverse library of N-(8-Fluoronaphthalen-1-yl)benzamide derivatives for further study. acs.orgnih.gov

The synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine is of significant interest as it serves as a key intermediate in various research and development programs. acs.orgresearchgate.net

The initial synthetic routes to 1-(8-Fluoronaphthalen-1-yl)piperazine presented several challenges for large-scale production. acs.orgresearchgate.netresearchgate.net These challenges included the use of expensive starting materials, energetic and potentially hazardous reactions like the Curtius and Balz-Schiemann reactions, and the formation of impurities that required difficult chromatographic separation. acs.orgresearchgate.net

To address these issues, a more practical and scalable synthesis was developed. acs.orgresearchgate.netacs.org This optimized route starts with the inexpensive and readily available 1,8-diaminonaphthalene. acs.org A key step in this improved synthesis is the conversion of 1H-naphtho[1,8-de] mdpi.comacs.orgacs.orgtriazine, derived from 1,8-diaminonaphthalene, to 8-Fluoronaphthalen-1-ylamine under mild conditions using hydrogen fluoride-pyridine. acs.orgresearchgate.net This method provides a convergent approach and circumvents many of the scale-up problems associated with earlier methods. acs.orgresearchgate.net

Table 2: Optimization of the Conversion of 1H-naphtho[1,8-de] mdpi.comacs.orgacs.orgtriazine to 8-Fluoronaphthalen-1-ylamine

| Entry | Temperature (°C) | Time (h) | HF-Py/Substrate (w/w) | Yield of 8-Fluoronaphthalen-1-ylamine (%) | Des-fluoro impurity (%) |

|---|---|---|---|---|---|

| 1 | 120 | - | - | - | <1 researchgate.net |

| 2 | 60 | - | - | - | - researchgate.net |

| 3 | Room Temp | 60 | 22 | - | Not Applicable researchgate.net |

| 6 | - | - | 3 | - | - researchgate.net |

Data sourced from Organic Process Research & Development. researchgate.net

It was noted that the fluorine atom at the 8-position appears to slow down the rate of piperazine (B1678402) formation compared to the analogous reaction with 1-aminonaphthalene. acs.org The thermal stability of the triazine intermediate was also assessed, showing a high onset temperature for decomposition, which provides a good safety margin for industrial-scale operations. acs.orgresearchgate.net

1-(8-Fluoronaphthalen-1-yl)piperazine Synthesis

Addressing Impurity Formation

The synthesis of this compound and its precursors can be complicated by the formation of process-related impurities, which necessitates the development of cleaner synthetic routes and robust analytical methods for their detection and control. The quality of the final compound is highly dependent on minimizing these impurities, as their presence can affect the outcomes of subsequent reactions and the properties of the final products. google.com

A significant challenge in the synthesis of this compound has been the generation of a des-fluoro impurity. researchgate.net For example, a synthetic route utilizing a Balz-Schiemann diazotization/fluoro-dediazotization reaction was found to generate a significant amount of 1-bromonaphthalene as a des-fluoro impurity, particularly during scale-up operations. researchgate.netresearchgate.net The removal of this impurity required careful chromatographic purification. researchgate.net Other potential process-related impurities in the synthesis of related fluoronaphthalene compounds include 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, and the isomeric 2-fluoronaphthalene. oup.com The control and separation of these impurities are critical for the quality control of the final product. google.com

To overcome these challenges, alternative synthetic strategies have been developed. One such improved method involves the use of 1H-naphtho[1,8-de] researchgate.netacs.orgnih.govtriazine as a stabilized diazonium precursor. researchgate.netresearchgate.net This intermediate can be cleanly converted to this compound in high yield by reacting it with hydrogen fluoride-pyridine (HF-Py). researchgate.net This convergent synthesis approach circumvents many of the scale-up challenges, including the problematic impurity profiles associated with earlier methods. researchgate.netresearchgate.net For instance, treating the triazine intermediate with HF-Py at elevated temperatures yielded the desired product cleanly, with no des-fluoro impurity being formed, even at 120 °C. researchgate.net

The development of precise analytical techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is crucial for identifying and quantifying such impurities. oup.com Validated methods allow for the specific detection of key impurities, ensuring the purity of starting materials and the final active pharmaceutical ingredient (API) derived from them. oup.com

Table 1: Common Impurities in the Synthesis of this compound and Related Compounds

| Impurity Name | Chemical Formula | Common Origin | Reference |

| 1-Bromonaphthalene | C₁₀H₇Br | Des-fluoro impurity from Balz-Schiemann reaction | researchgate.netresearchgate.net |

| 1-Aminonaphthalene | C₁₀H₉N | Process-related impurity | oup.com |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | Process-related impurity | oup.com |

| Naphthalene | C₁₀H₈ | Process-related impurity | google.comoup.com |

| 2-Fluoronaphthalene | C₁₀H₇F | Isomeric impurity | google.comoup.com |

Formation of Naphthalene Diimide (NDI) and Perylene Diimide (PDI) Derivatives with Fluorinated Moieties

The incorporation of fluorine atoms into the core structures of Naphthalene Diimides (NDIs) and Perylene Diimides (PDIs) is a key strategy for tuning their electronic properties for applications in organic electronics. researchgate.netbeilstein-journals.org Fluorination can enhance electron affinity, improve air stability, and influence molecular packing, making these derivatives highly valuable as n-type semiconductors. beilstein-journals.orgmdpi.com

The synthesis of fluorinated NDIs and PDIs often starts from halogenated precursors. For core-fluorinated NDIs, a common method is halogen exchange. For example, 2,3,6,7-tetrabromo-naphthalene dianhydride (Br₄-NDA) can be converted to the tetrafluoro-NDI (F₄-NDI) derivative in high yields using a fluoride source like cesium fluoride (CsF). swinburne.edu.au This approach allows for the direct introduction of multiple fluorine atoms onto the naphthalene core. swinburne.edu.au Similarly, novel electron-deficient building blocks, such as di(fluorothienyl)thienothiophene diimide (f-FBTI2), have been designed and synthesized to create high-performance n-type polymers. researchgate.net The introduction of fluorine atoms at specific positions, such as the outer β-positions of thiophene (B33073) rings, helps to fine-tune energy levels and molecular aggregation. researchgate.net

In the realm of PDI derivatives, fluorination has been shown to significantly impact device performance in organic photovoltaics. researchgate.net For example, two PDI derivatives, FPDI-CDTph and the more heavily fluorinated FPDI-CDTph2F, were synthesized to study the effect of fluorination. researchgate.net The presence of additional fluorine atoms in FPDI-CDTph2F led to an optimal bulk heterojunction morphology, resulting in a higher power conversion efficiency in organic solar cells. researchgate.net Another strategy involves the synthesis of PDIs with pentafluorophenyl groups at the imide positions, which can be achieved through a facile imidization process from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). acs.org Bay-fluorinated PDIs, such as PDINN-F (mono-fluorinated) and PDINN-2F (di-fluorinated), have also been synthesized via a simple fluorination method for use as cathode interlayer materials in organic solar cells. researchgate.net These fluorinated derivatives exhibit lower LUMO energy levels, which facilitates more efficient electron extraction. researchgate.net

The addition of fluorinated groups to both NDI and PDI derivatives generally increases their reduction potentials, making them stronger electron acceptors and allowing for air-stable fabrication of organic field-effect transistors (OFETs). beilstein-journals.org These advanced synthetic methodologies provide a toolkit for creating designer molecules with tailored optoelectronic properties for a wide range of applications. swinburne.edu.au

Table 2: Examples of Fluorinated NDI and PDI Derivatives

| Derivative Name | Abbreviation | Type | Synthetic Precursor(s) | Key Feature(s) | Reference |

| Tetrafluoro-Naphthalene Diimide | F₄-NDI | NDI | 2,3,6,7-Tetrabromo-NDA (Br₄-NDA), CsF | Core-fluorination via halogen exchange | swinburne.edu.au |

| Polyfluorinated NDI Hydrazidimides | F5 | NDI | Polyfluorinated NDI precursors | High environmental and thermal stability | cnr.it |

| Di(fluorothienyl)thienothiophene Diimide | f-FBTI2 | NDI | Fluorinated thiophene derivatives | Fused backbone with electron-withdrawing F atoms | researchgate.net |

| Bay-monofluorinated Perylene Diimide | PDINN-F | PDI | PDINN | Lower LUMO, improved electron mobility | researchgate.net |

| Bay-difluorinated Perylene Diimide | PDINN-2F | PDI | PDINN | Lower LUMO, improved energy level alignment | researchgate.net |

| PDI with Pentafluorophenyl groups | PFP-PDI | PDI | PTCDA, Pentafluoroaniline | Fluorinated imide substitution | acs.org |

| Fluorinated PDI-CDTph Derivative | FPDI-CDTph2F | PDI | Fluorinated building blocks | Enhanced power conversion efficiency in OSCs | researchgate.net |

Iii. Reaction Mechanisms and Reactivity of 8 Fluoronaphthalen 1 Amine

Nucleophilic Aromatic Substitution (SNAr) in Fluoronaphthalenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic systems, particularly those that are electron-deficient. researchgate.net The mechanism allows for the replacement of a leaving group, such as fluorine, on an aromatic ring by a nucleophile. This process is fundamental to understanding the reactivity of 8-Fluoronaphthalen-1-amine and related fluoronaphthalenes.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial step is typically slow and rate-determining because it disrupts the aromaticity of the ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.comcore.ac.uk This complex is a resonance-stabilized carbanion, and its stability is crucial to the reaction's progress. core.ac.ukpressbooks.pub In the second, faster step, the leaving group is eliminated, which restores the ring's aromaticity and yields the final substitution product. stackexchange.comcore.ac.uk

Recent research, however, has introduced nuance to this classical view. researchgate.net Evidence from kinetic isotope effect studies and computational analyses suggests that some SNAr reactions may proceed through a concerted mechanism (CSNAr) rather than a stepwise one. researchgate.netnih.govbris.ac.uk In a concerted pathway, the attack of the nucleophile and the departure of the leaving group occur synchronously through a single transition state, avoiding the formation of a stable Meisenheimer intermediate. nih.govacs.org It is now suggested that detectable Meisenheimer complexes may only be formed in select cases, particularly with substrates containing strong electron-withdrawing groups (like nitro groups) and fluoride (B91410) leaving groups. bris.ac.uk

Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise (Addition-Elimination) Mechanism | Concerted (CSNAr) Mechanism |

|---|---|---|

| Key Intermediate | Meisenheimer Complex (stable intermediate) researchgate.netcore.ac.uk | Single Transition State (no stable intermediate) nih.govacs.org |

| Reaction Steps | Two steps: 1. Nucleophilic attack (slow), 2. Leaving group elimination (fast) stackexchange.commasterorganicchemistry.com | One step: Synchronous bond formation and cleavage nih.gov |

| Rate-Determining Step | Formation of the Meisenheimer complex stackexchange.comlibretexts.orgyoutube.com | The single step of the reaction |

| Energetics | Involves a distinct energy minimum for the intermediate researchgate.net | A single energy barrier to cross nih.govacs.org |

In the context of SNAr reactions, the typical leaving group ability observed in aliphatic substitution (I > Br > Cl > F) is inverted, with fluoride often being the best leaving group among the halogens (F > Cl > Br > I). masterorganicchemistry.comlibretexts.org This counterintuitive reactivity is a direct consequence of the SNAr mechanism, where the first step—nucleophilic attack—is rate-determining. stackexchange.commasterorganicchemistry.comlibretexts.org

Table 2: Relative Reactivity of Halogens as Leaving Groups in a Typical SNAr Reaction

| Leaving Group | Relative Rate | Primary Reason for Reactivity |

|---|---|---|

| F | Highest | Strong inductive effect stabilizes the intermediate of the rate-determining step. stackexchange.commasterorganicchemistry.comlibretexts.org |

| Cl | Intermediate | Moderate inductive effect and better leaving group ability than F⁻. |

| Br | Intermediate | Weaker inductive effect than Cl. |

| I | Lowest | Weakest inductive effect among halogens. masterorganicchemistry.com |

Note: Relative rates can vary depending on the specific substrate, nucleophile, and reaction conditions.

SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.compressbooks.publibretexts.org These groups are essential for stabilizing the buildup of negative charge in the Meisenheimer intermediate, making the ring more susceptible to nucleophilic attack. researchgate.netlibretexts.org Common activating EWGs include nitro (NO₂), cyano (CN), and carbonyl groups. libretexts.orgyoutube.com

The position of the EWG relative to the leaving group is critical for its activating effect. masterorganicchemistry.com The rate enhancement is most pronounced when the EWG is located at the ortho or para position. masterorganicchemistry.comlibretexts.orgyoutube.com In these positions, the negative charge of the intermediate can be delocalized directly onto the EWG through resonance, providing significant stabilization. masterorganicchemistry.com An EWG in the meta position can only offer stabilization through a weaker inductive effect, resulting in a much slower reaction rate. masterorganicchemistry.comyoutube.com

Table 3: Influence of Electron-Withdrawing Group Position on SNAr Reactivity

| EWG Position | Stabilization Mechanism | Effect on Reaction Rate |

|---|---|---|

| Ortho | Resonance and Inductive | Strong activation masterorganicchemistry.comyoutube.com |

| Para | Resonance and Inductive | Strong activation masterorganicchemistry.comyoutube.com |

| Meta | Inductive only | Weak activation / No significant effect youtube.com |

Amine Reactivity and Transformations

The primary amine group (-NH₂) of this compound is a key functional handle that allows for a variety of subsequent chemical transformations.

The primary aromatic amine group in this compound readily undergoes acylation reactions with various acylating agents, such as acyl chlorides and carboxylic anhydrides. This reaction, which forms a stable amide bond, is a fundamental transformation of primary amines. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This process is distinct from Friedel-Crafts acylation, which is an electrophilic substitution on the aromatic ring itself. organic-chemistry.org Acylation of the amine group is often used as a protective strategy or to introduce new functional moieties into the molecule.

A common and practical synthetic route to this compound involves the chemical reduction of its nitro precursor, 1-fluoro-8-nitronaphthalene. researchgate.net The reduction of an aromatic nitro group to a primary amine is a robust and widely used transformation in organic synthesis. Various reagents and conditions can be employed to achieve this conversion effectively.

Common methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often clean and high-yielding.

Metal-Acid Systems: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

Table 4: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent System | Description |

|---|---|

| H₂ / Pd-C | Catalytic hydrogenation; often performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297). |

| Fe / HCl | A dissolving metal reduction that is widely used in industrial processes. |

| SnCl₂ / HCl | Stannous chloride is a mild reducing agent often used for selective reductions. |

| NaBH₄ / NiCl₂ | Sodium borohydride (B1222165) in the presence of a nickel salt can also effect the reduction. |

Alkylation of Amines and Prevention of Polysubstitution

The alkylation of primary aromatic amines such as this compound presents a synthetic challenge due to the potential for polysubstitution. Direct alkylation with alkyl halides is often difficult to control because the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts wikipedia.orgmasterorganicchemistry.com.

To achieve selective mono-N-alkylation and prevent these side reactions, several strategies have been developed:

Reductive Amination: This is a highly effective method for the controlled alkylation of amines masterorganicchemistry.com. The process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. A key advantage is that the imine only forms once on the primary amine, which circumvents the problem of multiple alkylations masterorganicchemistry.com. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material masterorganicchemistry.com.

Catalytic N-Alkylation with Alcohols: Modern catalytic methods provide an atom-economical and environmentally friendly alternative. Using transition metal catalysts, such as those based on ruthenium or zinc, alcohols can be used as alkylating agents nih.govacs.org. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine before the catalyst returns the hydrogen to complete the cycle nih.gov. This approach avoids the use of stoichiometric organometallic reagents or alkyl halides.

Chelation-Controlled Alkylation: For certain substrates, chelation can be used to protect the amine and allow for selective mono-alkylation. For instance, methods have been developed for 3-amino alcohols where chelation to a Lewis acid like 9-borabicyclononane (B1260311) (9-BBN) allows for selective deprotonation and subsequent reaction with an alkyl halide to yield the mono-N-alkylated product with high efficiency organic-chemistry.org. While not directly demonstrated for this compound, this principle highlights a strategy for controlling reactivity.

Cope Elimination and N-Oxide Formation

The Cope elimination is a specific thermal, intramolecular elimination (Eᵢ) reaction that converts a tertiary amine N-oxide into an alkene and a hydroxylamine (B1172632) masterorganicchemistry.comwikipedia.org. As a primary amine, this compound cannot directly undergo this reaction. It must first be converted into a suitable tertiary amine precursor.

The required reaction sequence is as follows:

N,N-Dialkylation: The primary amine, this compound, must first be converted to a tertiary amine, N,N-dialkyl-8-fluoronaphthalen-1-amine. The chosen alkyl groups must contain at least one β-hydrogen atom, which is essential for the elimination step.

N-Oxide Formation: The resulting tertiary amine is then oxidized to a tertiary amine N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) masterorganicchemistry.comwikipedia.orgnrochemistry.com. The product is an N-oxide, a zwitterionic species with a coordinate covalent bond between the nitrogen and oxygen atoms wikipedia.org.

Thermal Elimination (Cope Reaction): The isolated N-oxide is heated, typically in an aprotic solvent, to induce the elimination reaction organic-chemistry.org. The reaction proceeds through a concerted, five-membered cyclic transition state wikipedia.orgchemistrysteps.com. The N-oxide's oxygen atom acts as an internal base, abstracting a β-hydrogen from one of the alkyl groups. This process requires a syn-periplanar arrangement of the β-hydrogen and the amine oxide group chemistrysteps.com. This stereochemical requirement is a key distinction from E2 eliminations, which typically require an anti-periplanar geometry chemistrysteps.com.

The products of the Cope elimination are an alkene, formed from the alkyl group that provided the β-hydrogen, and an N,N-disubstituted hydroxylamine derived from the aromatic amine core, N-alkyl-N-(8-fluoronaphthalen-1-yl)hydroxylamine.

Intramolecular Interactions and Reactivity Modulation

Amide NH···F Hydrogen Bonding Interactions

The rigid scaffold of 1,8-disubstituted naphthalenes provides an excellent model system for studying intramolecular interactions. In amide derivatives of this compound, specifically N-(8-fluoronaphthalen-1-yl)amides, the proximity of the amide N-H group and the fluorine atom at the peri-positions allows for the formation and detailed study of an intramolecular NH···F hydrogen bond. Research has focused on a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives to investigate the nature and strength of this interaction.

Spectroscopic methods have provided definitive evidence for the NH···F hydrogen bond in N-(8-fluoronaphthalen-1-yl)amide systems.

NMR Spectroscopy : The most direct evidence comes from ¹H and ¹⁹F NMR spectroscopy. A significant through-space spin-spin coupling between the amide proton (NH ) and the fluorine atom (F ) is observed. In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, this coupling constant (¹JH-F) was measured to be between 20–21 Hz. Such a large coupling value is unambiguous proof of the close proximity and interaction between the H and F atoms, which is mediated by the hydrogen bond. This observation also confirms that the molecule is locked in a trans-amide conformation, which orients the N-H proton towards the fluorine atom.

IR Spectroscopy : Infrared spectroscopy is used to probe the strength of the N-H bond. The formation of a hydrogen bond typically weakens the donor-H bond (in this case, N-H), leading to a decrease in its stretching frequency (a red shift) in the IR spectrum. Studies on N-(8-fluoronaphthalen-1-yl)benzamide derivatives show a clear correlation between the electronic properties of substituents on the benzamide (B126) ring and the N-H stretching frequency, indicating changes in the hydrogen bond strength.

The strength of the intramolecular NH···F hydrogen bond can be systematically modulated by altering the electronic character of substituents on the amide group. In a study of para-substituted N-(8-fluoronaphthalen-1-yl)benzamides, a linear correlation was established between the electron-withdrawing nature of the substituent and the strength of the hydrogen bond.

Electron-withdrawing groups (such as -NO₂) on the benzamide ring increase the acidity of the amide N-H proton, making it a better hydrogen bond donor. This results in a stronger NH···F interaction. Conversely, electron-donating groups (such as -OCH₃) decrease the acidity of the N-H proton, leading to a weaker hydrogen bond. This trend is observed in both IR and NMR spectroscopic data. For instance, a stronger electron-withdrawing group leads to a larger red shift in the N-H stretching frequency in the IR spectrum. Replacing the benzamide group with a trifluoroacetamide (B147638) group, which is strongly electron-withdrawing, results in a significant additional red shift of 44 cm⁻¹, indicating a very strong hydrogen bonding interaction.

| Substituent on Benzamide (para-position) | Electronic Nature | Effect on N-H Acidity | Effect on H-Bond Strength |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increases | Stronger |

| -H | Neutral | Reference | Reference |

| -OCH₃ | Strongly Electron-Donating | Decreases | Weaker |

Density Functional Theory (DFT) calculations have been instrumental in corroborating and explaining the experimental findings regarding the NH···F hydrogen bond in these systems.

Computational studies have successfully:

Predicted Spectroscopic Trends : DFT calculations predicted a direct correlation between the electron-withdrawing nature of the benzamide substituent and a red shift in the N-H stretching frequency. This theoretical trend was consistent with the experimental IR analysis.

Confirmed Molecular Geometry : Calculations were used to determine the ¹H-¹⁹F coupling constants for different possible rotamers of the N-(8-fluoronaphthalen-1-yl)benzamide structure. The calculated coupling constants for the trans-amide conformation (between 24 and 27 Hz) were in strong agreement with the experimentally observed values (20–21 Hz), while the values for other rotamers were near zero (0–2 Hz). This confirmed that the molecules exist exclusively in the conformation that supports the strong intramolecular hydrogen bond.

Quantified Interaction Strength : DFT provides a means to calculate the energy of the hydrogen bond and analyze geometric parameters such as the H···F distance and the N-H···F angle, further quantifying the influence of different substituents on the interaction strength.

These computational results provide a robust theoretical foundation for the experimental observations, confirming the presence, nature, and tunability of the intramolecular NH···F hydrogen bond in derivatives of this compound.

NH+-F Hydrogen Bonding in Protonated Derivatives

The strategic placement of a fluorine atom at the 8-position relative to an amino group at the 1-position on a naphthalene (B1677914) skeleton creates a unique environment for intramolecular interactions upon protonation. In derivatives of this compound, such as 8-fluoro-N,N-dimethylnaphthalen-1-amine, the protonated ammonium ion can act as a charged hydrogen bond donor, forming an intramolecular N-H+···F hydrogen bond with the adjacent fluorine atom. nih.govresearchgate.net This interaction has been the subject of detailed studies integrating solution-phase, solid-state, gas-phase, and computational methods to fully characterize its nature and consequences. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) analysis of protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine provides strong evidence for this hydrogen bond, revealing significant H-F coupling that cannot be attributed to through-bond interactions alone. nih.govresearchgate.net These experimental findings are congruent with the formation of a stable N-H+···F hydrogen bond upon protonation of this compound derivatives. nih.govresearchgate.net

A significant consequence of the intramolecular N-H+···F hydrogen bond is the stabilization of the conjugate acid, which in turn enhances the basicity of the parent amine. Potentiometric titrations conducted on various N,N-dimethylnaphthalen-1-amines have demonstrated a marked increase in basicity for derivatives where this hydrogen bonding is possible. nih.govresearchgate.net The stabilization afforded by the N-H+···F interaction makes the protonated form more favorable, effectively increasing the amine's affinity for a proton. This phenomenon highlights the powerful effect of intramolecular hydrogen bonding in modulating the chemical properties of a molecule.

X-ray crystallography has provided definitive structural evidence for the N-H+···F hydrogen bond in the solid state. Studies on protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine reveal that the precise geometry of this interaction is heavily influenced by ion pairing with the counterion present in the crystal lattice. nih.govresearchgate.net Depending on the counterion, the hydrogen bond can adopt different configurations, including bifurcated (two-centered) and even trifurcated (three-centered) bonds. nih.govresearchgate.net

In related N-(8-fluoronaphthalen-1-yl)benzamide derivatives, X-ray analysis also confirms the presence of a strong amide N-H···F interaction. nsf.govnih.gov These studies show that the hydrogen bond contributes to a face-to-face alignment of naphthalene rings in the crystal structure. nsf.govnih.gov The measured bond distances provide quantitative insight into the strength of this interaction.

Table 1: Selected X-ray Crystallography Data for N-H···F Hydrogen Bonds in this compound Derivatives

| Compound Derivative | Interaction | Bond Distance (Å) | Reference |

|---|---|---|---|

| N-(8-fluoronaphthalen-1-yl)-p-nitrobenzamide | NH···F | 2.22 | nsf.gov |

| N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | NH···F | 2.12 | nsf.govacs.org |

| N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | NH···O (bifurcated) | 2.19 | nsf.govacs.org |

| N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | N-H···F3C (bifurcated) | 2.25 | nsf.govacs.org |

To probe the N-H+···F hydrogen bond in an isolated environment, free from solvent or crystal packing effects, gas-phase cryogenic vibrational photodissociation spectroscopy has been employed. This powerful technique provides compelling evidence for the hydrogen bond in the 8-fluoro-N,N-dimethylnaphthyl-1-ammonium cation. nih.govresearchgate.net By cooling the ions to cryogenic temperatures (~10 K) and tagging them with weakly bound molecules like H2, a high-resolution vibrational spectrum can be obtained. nih.gov

The resulting spectra show sharp vibrational bands whose frequencies can be compared with computational models. nih.govnih.gov For the protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine, the observed frequency of the N-H stretching mode is in excellent agreement with computed vibrational spectra that account for the N-H+···F hydrogen bond. nih.govresearchgate.net Complementary studies using solution-phase infrared spectroscopy corroborate these gas-phase findings. nih.govresearchgate.net Further spectroscopic evidence comes from NMR, where large coupling constants between the N-H proton and the fluorine atom are observed.

Table 2: Spectroscopic Data Evidencing N-H···F Hydrogen Bonding

| Spectroscopic Method | Derivative Series | Observation | Value | Reference |

|---|---|---|---|---|

| ¹H NMR | N-(8-fluoronaphthalen-1-yl)benzamides | ¹J(H-F) Coupling Constant | 20–21 Hz | acs.org |

| IR Spectroscopy | N-(8-fluoronaphthalen-1-yl)trifluoroacetamide | Red shift in N-H stretching frequency vs. benzamide derivatives | 44 cm⁻¹ | nih.gov |

Iv. Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of 8-Fluoronaphthalen-1-amine, offering detailed information about the chemical environment of each proton, carbon, and fluorine nucleus.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the naphthalene (B1677914) core and the amine group. Incomplete spectral data reported in DMSO-d₆ shows signals for the aromatic protons in the range of δ 6.65 to 7.48 ppm researchgate.net. One signal appears as a doublet of doublets at δ 7.48 ppm with coupling constants of J = 8.2 Hz and 0.9 Hz researchgate.net. Another signal is observed as a triplet at δ 7.19 ppm with a coupling constant of J = 7.8 Hz researchgate.net.

For a closely related derivative, N-(8-Fluoronaphthalen-1-yl)benzamide, a more detailed analysis is available. In this derivative, the amide proton (NH) signal is significantly downfield at δ 9.69 ppm, appearing as a doublet with a large coupling constant of J = 20.8 Hz due to its interaction with the nearby fluorine atom nih.gov. The aromatic protons of the naphthalene and benzoyl groups resonate in the range of δ 7.19 to 8.73 ppm nih.gov. The acylation of the amine group to form the amide significantly alters the chemical shift of the N-H proton, moving it downfield due to the electron-withdrawing nature of the benzoyl group and the specific intramolecular hydrogen bonding environment.

Table 1: ¹H NMR Data for this compound and a Key Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|---|

| This compound researchgate.net | Aromatic H | 7.48 | dd | 8.2, 0.9 | DMSO-d₆ |

| Aromatic H | 7.27 | m | |||

| Aromatic H | 7.19 | t | 7.8 | ||

| Aromatic H | 7.03 | m | |||

| Aromatic H | 6.65 | dd | |||

| N-(8-Fluoronaphthalen-1-yl)benzamide nih.gov | NH | 9.69 | d | 20.8 | CDCl₃ |

| Aromatic H | 8.73 | d | 7.86 | ||

| Aromatic H | 8.38 | m | |||

| Aromatic H | 8.13 | m | |||

| Aromatic H | 7.7 | m | |||

| Aromatic H | 7.5-7.6 | t | 8 | ||

| Aromatic H | 7.4-7.47 | m | |||

| Aromatic H | 7.19-7.25 | m |

Note: The table presents partial data for the parent amine and more complete data for its benzamide (B126) derivative.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For organofluorine compounds, the chemical shifts typically span a wide range, making this technique particularly informative alfa-chemistry.com.

In the case of N-(8-Fluoronaphthalen-1-yl)benzamide, the ¹⁹F NMR spectrum in CDCl₃ shows a single multiplet at δ -116.96 ppm nih.gov. When the spectrum is proton-decoupled (¹⁹F{¹H}), this multiplet collapses into a singlet at the same chemical shift, confirming that the multiplicity arises from coupling to nearby protons nih.gov. The most significant of these is the through-space coupling to the amide proton (NH), which is evident in the ¹H NMR spectrum with a large coupling constant of 20.8 Hz nih.gov. This sizable coupling constant is indicative of a strong intramolecular hydrogen bond (NH···F) facilitated by the peri-positioning of the amine and fluorine substituents on the naphthalene scaffold nih.gov. Such strong through-space spin-spin coupling is a key piece of evidence for the specific conformation of the molecule in solution.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. Aromatic carbons typically resonate in the δ 100-150 ppm range compoundchem.comwisc.edu.

For the derivative N-(8-Fluoronaphthalen-1-yl)benzamide, the proton-decoupled ¹³C NMR spectrum reveals a complex set of signals corresponding to the 17 carbon atoms of the molecule. The signals for the naphthalene and benzamide carbons appear between δ 111.5 and 163.3 ppm nih.gov. The carbonyl carbon of the amide group is observed at δ 163.3 ppm. The carbon atom bonded to the fluorine (C-8) shows signals split into a doublet due to C-F coupling, with resonances at δ 160.1 and 157.7 ppm nih.gov. Similarly, other carbons in the fluorinated ring exhibit signals at δ 111.7 and 111.5 ppm nih.gov. The remaining aromatic carbons of the naphthalene core and the benzoyl group are observed throughout the aromatic region nih.gov.

Table 2: Selected ¹³C NMR Chemical Shifts for N-(8-Fluoronaphthalen-1-yl)benzamide nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C=O (Amide) | 163.3 | CDCl₃ |

| C-F (Naphthalene) | 160.1, 157.7 |

While specific variable-temperature (VT) NMR studies on this compound are not extensively reported in the literature, this technique is a powerful tool for investigating dynamic molecular processes ox.ac.uk. For molecules like this compound and its derivatives, VT-NMR could provide critical insights into conformational dynamics, such as restricted rotation around the C1-N bond and the kinetics of the intramolecular N-H···F hydrogen bond ox.ac.ukresearchgate.net.

The presence of a strong hydrogen bond and a significant through-space ¹H-¹⁹F coupling in the benzamide derivative suggests a conformationally constrained system nih.gov. A VT-NMR experiment could determine the energy barrier for rotation around the C-N bond. By monitoring the ¹H or ¹⁹F NMR spectra over a range of temperatures, one could observe the broadening and coalescence of signals corresponding to distinct rotational isomers (rotamers). From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational process can be calculated, quantifying the stability of the intramolecularly hydrogen-bonded conformation rsc.org.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

The N-H stretching vibration is particularly sensitive to the chemical environment, especially hydrogen bonding. For primary aromatic amines like this compound, one would typically expect two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes libretexts.orgorgchemboulder.com.

In the related secondary amide, N-(8-Fluoronaphthalen-1-yl)benzamide, a single sharp N-H stretching band is observed at a relatively high frequency of 3477 cm⁻¹ nih.gov. The position of this band is indicative of an intramolecular N-H···F hydrogen bond. Studies on a series of similar derivatives show a linear correlation between the N-H stretching frequency and the electron-withdrawing nature of substituents on the benzamide ring nih.gov. Further substitution with a highly electron-withdrawing trifluoroacetyl group results in a significant red shift (a shift to lower frequency) of the N-H stretch to 3443 cm⁻¹, indicating a strengthening of the hydrogen bond nih.gov. These shifts provide strong evidence for the presence and relative strength of the intramolecular N-H···F interaction, which is a defining structural feature of this class of compounds.

Table 3: N-H Stretching Frequencies for N-(8-Fluoronaphthalen-1-yl) Amide Derivatives nih.gov

| Compound | N-H Stretching Frequency (cm⁻¹) |

|---|---|

| N-(8-Fluoronaphthalen-1-yl)benzamide | 3477 |

Correlation with Hydrogen Bonding Strength

The intramolecular hydrogen bond (NH···F) in derivatives of this compound is a subject of detailed spectroscopic investigation. Studies on a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives have demonstrated a clear correlation between the electronic properties of substituents on the benzamide ring and the strength of the NH···F hydrogen bond. This relationship can be quantified using both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The stretching frequency of the N-H bond is a sensitive probe of hydrogen bonding. In the absence of hydrogen bonding, the N-H stretch appears at a higher frequency. When an intramolecular NH···F hydrogen bond is present, the bond weakens, causing a shift to a lower frequency (red shift). However, in the studied series of benzamide derivatives, analysis reveals a linear correlation where more electron-withdrawing substituents on the benzoyl group lead to a higher energy shift in the NH stretching frequency. This indicates a strengthening of the N-H bond, which is consistent with theoretical predictions from DFT calculations. For instance, a limiting case is observed when the benzamide is replaced with a trifluoroacetamide (B147638) group, resulting in an additional red shift of 44 cm⁻¹, signifying a very strong hydrogen bond interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive evidence of the NH···F hydrogen bond through spin-spin coupling. A notable feature in the ¹H NMR spectra of these derivatives is the large coupling constant between the amide proton and the fluorine atom (¹hJFH), mediated through the hydrogen bond. The magnitude of this coupling constant correlates with the strength of the hydrogen bond. As the substituent on the benzamide ring becomes more electron-withdrawing, the ¹H-¹⁹F coupling constant is predicted to increase. For example, calculations show an increase from 24.7 Hz for a p-NMe₂ group to 27.0 Hz for a p-NO₂ group, indicating a stronger interaction. Both ¹H and ¹⁹F NMR spectra confirm the exclusive formation of the conformer that allows for this favorable hydrogen bonding.

| Derivative Substituent (at para-position) | NH Stretching Frequency (cm⁻¹) | Predicted ¹H-¹⁹F Coupling Constant (Hz) |

| NMe₂ | (Data not specified in source) | 24.7 |

| OMe | (Data not specified in source) | (Data not specified in source) |

| H | 3477 | (Data not specified in source) |

| NO₂ | (Data not specified in source) | 27.0 |

Table 1: Correlation of spectroscopic data with substituent electronic effects in N-(8-fluoronaphthalen-1-yl)benzamide derivatives. Data sourced from studies by the Journal of Organic Chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₈FN, corresponding to a monoisotopic molecular weight of 161.18 g/mol .

The fragmentation pattern of the parent this compound under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 161. The fragmentation would likely proceed through pathways common to aromatic amines and fluorinated compounds, including the loss of small neutral molecules. By analogy to 1-naphthalenamine, potential fragmentation could involve the loss of HCN (m/z = 27) from the molecular ion.

X-ray Crystallography

A key feature of the crystal structure is the face-to-face π-π stacking of the naphthalene rings. This arrangement is significantly different from that of its non-fluorinated analog, N-(naphthalen-1-yl)benzamide, where the phenyl ring engages in T-shaped π-π interactions with the naphthalene system. The presence of the intramolecular NH···F bond in the fluorinated derivative locks the conformation in a way that promotes this parallel stacking motif.

This packing leads to the formation of distinct molecular sheets. These sheets are further stabilized by intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, with a reported distance of 2.12 Å. In the case of the trifluoroacetamide derivative, the NH proton engages in extended and bifurcated hydrogen bonding interactions with a neighboring amide carbonyl oxygen (NH···O, 2.19 Å) and the fluorine on the naphthalene ring (NH···F, 2.12 Å). These combined interactions create a robust, three-dimensional network. A similar herringbone stacking motif is observed in the crystal structure of the analogous compound 8-Bromonaphthalen-1-amine (B1268476).

The peri-disubstituted nature of the 1,8-naphthalene scaffold in this compound and its derivatives imposes significant conformational constraints. X-ray crystallography confirms that the molecule adopts a conformation that allows for the formation of the intramolecular NH···F hydrogen bond. This interaction effectively locks the relative orientation of the amine and fluoride (B91410) substituents.